3-Amino-4-(dimethylamino)benzoic acid (2HCl)
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Overview
Description
3-Amino-4-(dimethylamino)benzoic acid (2HCl) is an organic compound belonging to the class of aminobenzoic acids These compounds are characterized by the presence of an amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(dimethylamino)benzoic acid (2HCl) typically involves multi-step organic reactions. One common method starts with the nitration of 4-(dimethylamino)benzoic acid, followed by reduction to introduce the amino group. The reaction conditions often include the use of reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This can include continuous flow processes and the use of more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(dimethylamino)benzoic acid (2HCl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-Amino-4-(dimethylamino)benzoic acid (2HCl) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(dimethylamino)benzoic acid (2HCl) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the additional amino group.
3-(Dimethylamino)benzoic acid: Another related compound with a different position of the dimethylamino group.
Uniqueness
3-Amino-4-(dimethylamino)benzoic acid (2HCl) is unique due to its dual amine functionalities, which provide distinct chemical reactivity and potential for diverse applications. This sets it apart from other aminobenzoic acids that may only have a single amine group or different substitution patterns .
Properties
IUPAC Name |
3-amino-4-(dimethylamino)benzoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-11(2)8-4-3-6(9(12)13)5-7(8)10;;/h3-5H,10H2,1-2H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNAAKEQFYRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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